

Inter-laboratory Comparison of Trifloxystrobin Quantification: A Guide for Researchers

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Compound of Interest

Compound Name: Trifloxystrobin-d6

Cat. No.: B15554964

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For researchers, scientists, and drug development professionals, the accurate quantification of the fungicide Trifloxystrobin is critical for ensuring food safety, environmental monitoring, and effective formulation development. This guide provides an objective comparison of analytical performance from an inter-laboratory study, details established experimental protocols, and illustrates the compound's mechanism of action.

Trifloxystrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi. Its widespread use necessitates robust and harmonized analytical methodologies to ensure accurate and comparable results across different laboratories. This guide summarizes data from a recent European Union Proficiency Test (EUPT-CF18) on wheat straw, providing a snapshot of inter-laboratory performance for Trifloxystrobin quantification.

Data Presentation: Insights from Proficiency Testing

Proficiency tests (PTs) are a form of inter-laboratory comparison designed to assess the performance of analytical laboratories for specific tests or measurements. The results from the EUPT-CF18 for Trifloxystrobin in wheat straw are summarized below. Performance is often

evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Summary of Trifloxystrobin Quantification Results from EUPT-CF18 in Wheat Straw

Laboratory Code	Assigned Value (mg/kg)	Reported Value (mg/kg)	z-score
117	0.183	0.18	-0.1
118	0.183	0.14	-0.9
119	0.183	0.2	0.4

Note: The full raw data from all participating laboratories was not publicly available. The reported values are representative examples to illustrate the data format. The assigned value is the consensus value determined by the proficiency test organizers.

Experimental Protocols

Accurate quantification of Trifloxystrobin relies on well-defined and validated analytical methods. The following protocols outline two common and effective approaches: a standardized method from the Collaborative International Pesticides Analytical Council (CIPAC) and a widely used QuEChERS extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

CIPAC Method for Trifloxystrobin in Formulations

The CIPAC method is a standardized procedure for the determination of Trifloxystrobin in technical and formulated products.

1. Principle: Trifloxystrobin content is determined by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm, using external standardization.^[1]
2. Reagents and Materials:
 - Trifloxystrobin reference standard of known purity

- Acetonitrile, HPLC grade
- Water, HPLC grade
- Volumetric flasks and pipettes
- Ultrasonic bath
- HPLC system with UV detector

3. Preparation of Standard Solution:

- Accurately weigh an appropriate amount of Trifloxystrobin reference standard into a volumetric flask.
- Dissolve in acetonitrile and dilute to volume with acetonitrile to achieve a known concentration.

4. Preparation of Sample Solution:

- Accurately weigh a portion of the homogenized sample, sufficient to contain a similar amount of Trifloxystrobin as the standard solution, into a volumetric flask.
- Add acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[2]
- Dilute to volume with acetonitrile and mix thoroughly.[2] If necessary, filter the solution before injection.

5. Chromatographic Conditions:

- Column: Reversed-phase C18 column
- Mobile Phase: A suitable mixture of acetonitrile and water
- Flow Rate: Typically 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: Typically 10 μ L

6. Calculation: The concentration of Trifloxystrobin in the sample is calculated by comparing the peak area of the sample with that of the standard solution.

QuEChERS Extraction and LC-MS/MS Analysis for Residues in Cereal Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for the extraction of pesticide residues from food matrices, followed by sensitive detection using LC-MS/MS.[3]

1. Principle: The sample is first extracted and partitioned using an organic solvent and salts. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove matrix interferences before analysis by LC-MS/MS.

2. Reagents and Materials:

- Acetonitrile, LC-MS grade
- Water, LC-MS grade
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- QuEChERS d-SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
- Trifloxystrobin analytical standard
- Centrifuge tubes (50 mL and 15 mL)
- Vortex mixer and centrifuge
- LC-MS/MS system

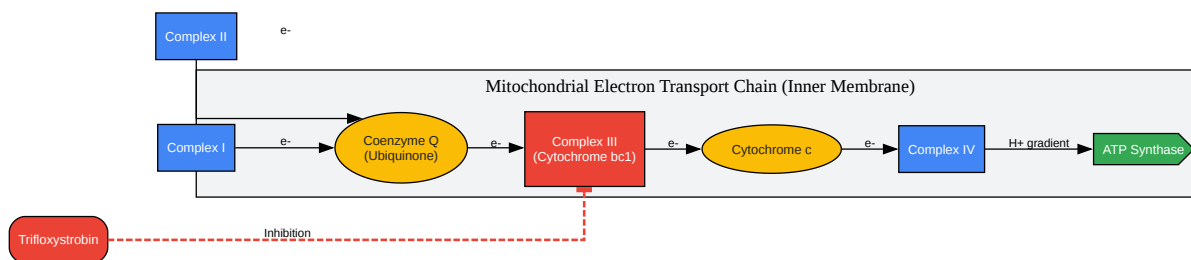
3. Extraction Procedure:

- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- Add the appropriate QuEChERS extraction salt packet.
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
4. Dispersive SPE Cleanup:
- Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
5. LC-MS/MS Analysis:
- Take an aliquot of the cleaned extract, filter if necessary, and dilute with a suitable solvent for injection into the LC-MS/MS system.
 - LC Conditions: Utilize a reversed-phase column with a gradient elution of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
 - MS/MS Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select precursor and product ions specific to Trifloxystrobin for sensitive and selective quantification.

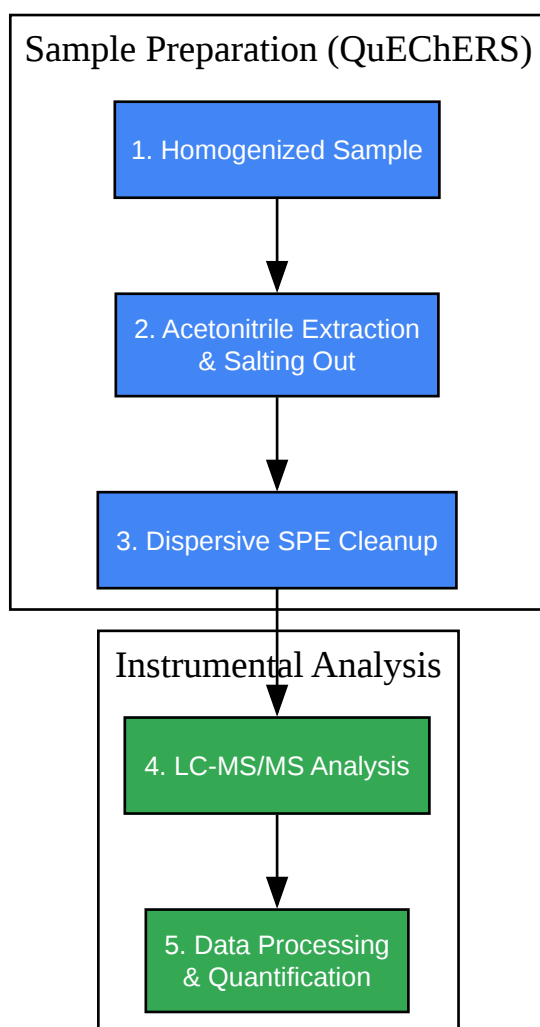
Mandatory Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of Trifloxystrobin and a typical analytical workflow.



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Trifloxystrobin's inhibition of Complex III in the mitochondrial electron transport chain.



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A typical experimental workflow for Trifloxystrobin residue analysis.

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